molecular formula C6H8F6O B8705948 4,4,4-Trifluoro-2-(2,2,2-trifluoroethyl)butan-1-ol

4,4,4-Trifluoro-2-(2,2,2-trifluoroethyl)butan-1-ol

Cat. No. B8705948
M. Wt: 210.12 g/mol
InChI Key: AHGLEYAJYLEUHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07300951B2

Procedure details

To a suspension of LAH (1.0 g) in Et2O (100 mL) at 25° C. was added slowly 4,4,4-trifluoro-2-(2,2,2-trifluoroethyl)-butyric acid ethyl ester (5.0 g, 19.8 mmol). The resulting mixture was stirred at reflux for 4 h. The cooled reaction mixture was quenched sequentially with water (1.0 mL), 15% NaOH in water (1.0 mL) and water (3.0 mL). After the resulting mixture was allowed to stir at 25° C. for 17 h, Na2SO4 (20 g) was added and stirring at 25° C. continued for 1 h. The resulting suspension was filtered through a pad of the Celite® reagent and Na2SO4. The filtrate was distilled to remove all solvents to afford the desired product as a colorless liquid (1.7 g, 41%). Mass Spectrum (−ESI): 269 [M+OAc]−
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
4,4,4-trifluoro-2-(2,2,2-trifluoroethyl)-butyric acid ethyl ester
Quantity
5 g
Type
reactant
Reaction Step Two
Yield
41%

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].C([O:9][C:10](=O)[CH:11]([CH2:17][C:18]([F:21])([F:20])[F:19])[CH2:12][C:13]([F:16])([F:15])[F:14])C>CCOCC>[F:14][C:13]([F:15])([F:16])[CH2:12][CH:11]([CH2:17][C:18]([F:19])([F:20])[F:21])[CH2:10][OH:9] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
4,4,4-trifluoro-2-(2,2,2-trifluoroethyl)-butyric acid ethyl ester
Quantity
5 g
Type
reactant
Smiles
C(C)OC(C(CC(F)(F)F)CC(F)(F)F)=O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
was quenched sequentially with water (1.0 mL), 15% NaOH in water (1.0 mL) and water (3.0 mL)
STIRRING
Type
STIRRING
Details
to stir at 25° C. for 17 h
Duration
17 h
ADDITION
Type
ADDITION
Details
Na2SO4 (20 g) was added
STIRRING
Type
STIRRING
Details
stirring at 25° C.
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered through a pad of the Celite® reagent and Na2SO4
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled
CUSTOM
Type
CUSTOM
Details
to remove all solvents

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(CC(CO)CC(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 40.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.